![molecular formula C22H18N2O3 B11991863 2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a benzo[h]chromene core with an amino group and a dimethoxyphenyl substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative under basic conditions. For instance, the reaction of vanillin with m-cresol and malononitrile can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetic nanocatalysts to enhance the reaction efficiency and yield. Magnetic nanocatalysts, such as MNPs@Cu, have been shown to promote the one-pot synthesis of chromene derivatives under solvent-free conditions at elevated temperatures . This method is advantageous due to its high yield, short reaction time, and the recyclability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenes.
Scientific Research Applications
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its antibacterial and corrosion inhibition properties.
2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Used in optical immunoassays.
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another chromene derivative with potential biological activities.
Uniqueness
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxyphenyl substituent and benzo[h]chromene core make it particularly interesting for further research and development in various fields.
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O3/c1-25-14-8-10-16(19(11-14)26-2)20-17-9-7-13-5-3-4-6-15(13)21(17)27-22(24)18(20)12-23/h3-11,20H,24H2,1-2H3 |
InChI Key |
HDDYCMPDTFLIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC |
Origin of Product |
United States |
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